Cas no 1261761-20-9 (3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with an amino group, a chloro group, and a 4-(trifluoromethoxy)phenyl moiety. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the amino and chloro substituents offer reactive sites for further functionalization. This compound is particularly useful in medicinal chemistry for the development of receptor-targeting agents due to its balanced electronic and steric properties. High purity and consistent quality ensure reliable performance in synthetic applications.
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine structure
1261761-20-9 structure
Product name:3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
CAS No:1261761-20-9
MF:C12H8ClF3N2O
Molecular Weight:288.652932167053
CID:4929421

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
    • インチ: 1S/C12H8ClF3N2O/c13-11-10(17)5-8(6-18-11)7-1-3-9(4-2-7)19-12(14,15)16/h1-6H,17H2
    • InChIKey: GJJBPXDJEKEZBQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C=N1)C1C=CC(=CC=1)OC(F)(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 295
  • トポロジー分子極性表面積: 48.1
  • XLogP3: 3.9

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022004665-500mg
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
1261761-20-9 97%
500mg
$999.60 2022-04-03
Alichem
A022004665-1g
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
1261761-20-9 97%
1g
$1,663.20 2022-04-03
Alichem
A022004665-250mg
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
1261761-20-9 97%
250mg
$666.40 2022-04-03

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine 関連文献

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridineに関する追加情報

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine: A Comprehensive Overview

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261761-20-9) is a highly specialized organic compound with a unique structure and diverse applications in the fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile properties and potential uses in drug discovery, agrochemicals, and advanced materials. The molecule's structure features a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 2, and a trifluoromethoxy-substituted phenyl group at position 5. These substituents confer the compound with distinctive electronic and steric properties, making it a valuable building block in organic synthesis.

The synthesis of 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent advancements in catalytic processes have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most notable applications of this compound is in the field of medicinal chemistry. The presence of the trifluoromethoxy group imparts strong electron-withdrawing effects, which can enhance the bioavailability and pharmacokinetic properties of drugs. For instance, studies have shown that 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine derivatives exhibit potent inhibitory activity against various enzyme targets, making them promising candidates for anti-cancer and anti-inflammatory therapies. Recent research has focused on optimizing the compound's pharmacodynamic properties to improve its efficacy in clinical settings.

In addition to its medicinal applications, 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine has found utility in materials science as a precursor for advanced polymers and optoelectronic materials. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for industrial chemical processes. Furthermore, the compound's electronic properties make it a candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.

The environmental impact of 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine has also been a topic of recent research. Studies have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that the compound exhibits low toxicity to aquatic organisms under controlled conditions, suggesting its potential for sustainable applications in green chemistry.

From a structural perspective, the pyridine ring serves as a rigid framework that facilitates various substitution reactions. The amino group at position 3 introduces nucleophilic character, enabling further functionalization through reactions such as alkylation or acylation. Meanwhile, the chlorine atom at position 2 contributes to the compound's electrophilic aromatic substitution reactivity, making it amenable to further derivatization.

The trifluoromethoxy phenyl group attached at position 5 is particularly significant due to its strong electron-withdrawing effects. This substituent not only enhances the stability of the pyridine ring but also imparts unique optical and electronic properties to the molecule. Recent studies have explored the use of this group in designing chiral catalysts for asymmetric synthesis, highlighting its role in enantioselective chemical transformations.

In conclusion, 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261761-20-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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